molecular formula C11H15NO6 B12701847 3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate CAS No. 29541-95-5

3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate

Cat. No.: B12701847
CAS No.: 29541-95-5
M. Wt: 257.24 g/mol
InChI Key: IWSVCSXGAQOZED-UHFFFAOYSA-N
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Description

However, extensive data exist for structurally similar skeletal muscle relaxants, such as methocarbamol (3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate; CAS 532-03-6) . These compounds share a common backbone of a propanediol carbamate with substituted phenoxy groups. The positional isomerism (e.g., 2-methoxy vs. 4-hydroxy-2-methoxy) likely alters pharmacological properties, though direct comparisons are absent in the literature reviewed. This article will focus on methocarbamol and its closest analogues, as these are well-characterized in the evidence.

Properties

CAS No.

29541-95-5

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

[2-hydroxy-3-(4-hydroxy-2-methoxyphenoxy)propyl] carbamate

InChI

InChI=1S/C11H15NO6/c1-16-10-4-7(13)2-3-9(10)17-5-8(14)6-18-11(12)15/h2-4,8,13-14H,5-6H2,1H3,(H2,12,15)

InChI Key

IWSVCSXGAQOZED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)OCC(COC(=O)N)O

Origin of Product

United States

Preparation Methods

Epoxypropyl Ether Route with Carbon Dioxide and Ammonia

A patented improved process involves reacting 2,3-epoxypropyl-2-methoxyphenyl ether with carbon dioxide under elevated pressure (4000–10,000 hPa) and temperature (110–160 °C) in an inert solvent to form a cyclic dioxolone intermediate. This intermediate is then reacted with gaseous, liquid, or aqueous ammonia to yield the carbamate product.

Step Reagents/Conditions Product/Intermediate Notes
1 2,3-epoxypropyl-2-methoxyphenyl ether + CO2 (4000–10,000 hPa), 110–160 °C, inert solvent 4-[(o-methoxyphenoxy)methyl]-2-oxo-dioxolone Formation of cyclic carbonate intermediate
2 Intermediate + NH3 (gas/liquid/aqueous) 3-(o-methoxyphenoxy)-1,2-propanediol 1-carbamate Carbamate formation by ring opening

This method offers improved yields and avoids the use of phosgene, making it safer and more environmentally friendly.

Phosgene-Mediated Chloroformate Intermediate Route

An older but well-documented method involves:

  • Reacting 3-o-methoxyphenoxy-1,2-propanediol with phosgene in dry benzene at ~30 °C to form the 3-o-methoxyphenoxy-2-hydroxypropyl chlorocarbonate intermediate.
  • Adding dry pyridine as a base to facilitate the reaction and remove HCl.
  • Treating the chlorocarbonate intermediate with aqueous ammonia or ammonium hydroxide at low temperature (~5 °C) to form the carbamate.
  • Purification by recrystallization from benzene or other solvents.
Step Reagents/Conditions Product/Intermediate Yield & Notes
1 3-o-methoxyphenoxy-1,2-propanediol + phosgene in benzene, 30 °C Chlorocarbonate intermediate Stirring for ~3 hours
2 Addition of pyridine, <30 °C Stabilizes intermediate Removes HCl
3 Reaction with NH3 (aqueous), 5 °C, 6 hours 3-o-methoxyphenoxy-1,2-propanediol 1-carbamate White crystalline powder, ~66% yield
4 Recrystallization Purified product Melting point 92–94 °C

This method is classical but involves handling toxic phosgene and requires careful control of reaction conditions.

Guaiacol and Epichlorohydrin Route

Another synthetic approach starts with guaiacol reacting with epichlorohydrin in the presence of sodium hydroxide and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) at elevated temperature (~65–80 °C). This forms the 2,3-epoxypropyl ether intermediate, which can be further processed to the carbamate.

Step Reagents/Conditions Product/Intermediate Yield & Notes
1 Guaiacol + epichlorohydrin + NaOH + phase transfer catalyst, 65 °C, 1 hour 2,3-epoxypropyl-2-methoxyphenyl ether ~70% yield after purification
2 Subsequent reaction with CO2 and NH3 or phosgene route Carbamate product See above methods

This route is industrially relevant due to the availability of starting materials and relatively high yields.

Hydroxylation of Methocarbamol to 4-Hydroxymethocarbamol

Hydroxylation of methocarbamol to introduce the 4-hydroxy group on the aromatic ring is another synthetic strategy to obtain 3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate. This involves controlled oxidation using strong oxidizing agents under carefully monitored conditions to avoid over-oxidation or degradation.

Industrial scale production may use continuous flow reactors to optimize reaction time, temperature, and reagent concentration, improving yield and purity.

Purification and Characterization

  • The crude carbamate product is typically isolated as a white crystalline solid.
  • Recrystallization from solvents such as benzene, toluene, or isopropyl alcohol is used to enhance purity.
  • Analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (NMR, MS) confirm structure and purity.
  • High-performance liquid chromatography (HPLC) is employed to monitor purity and detect process-related impurities, including β-isomers.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Disadvantages
Epoxypropyl Ether + CO2 + NH3 2,3-epoxypropyl-2-methoxyphenyl ether CO2, NH3 110–160 °C, 4000–10,000 hPa CO2 pressure Up to 93% Phosgene-free, improved safety Requires high-pressure equipment
Phosgene Chlorocarbonate Intermediate 3-o-methoxyphenoxy-1,2-propanediol Phosgene, pyridine, NH3 ~30 °C, aqueous NH3 at 5 °C ~66% Well-established, good purity Uses toxic phosgene, hazardous
Guaiacol + Epichlorohydrin + NaOH Guaiacol, epichlorohydrin NaOH, phase transfer catalyst 65–80 °C ~70% (intermediate) Readily available materials Multi-step, requires purification
Hydroxylation of Methocarbamol Methocarbamol Strong oxidants Controlled oxidation Variable Direct functionalization Requires careful control

Research Findings and Process Improvements

  • Recent patents and studies emphasize safer, more efficient processes avoiding phosgene by using CO2 under pressure to form cyclic intermediates.
  • Process-related impurities such as β-isomers have been identified and characterized using advanced chromatographic and spectroscopic techniques, enabling improved process control and product quality.
  • Industrial methods incorporate continuous flow reactors and optimized purification to scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethocarbamol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to methocarbamol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Reversion to methocarbamol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate, also known as 4-Hydroxymethocarbamol, is a chemical compound with several identified applications, primarily in the pharmaceutical domain .

Muscle Relaxant

3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate has recognized utility as a muscle relaxant . Its muscle relaxant qualities are comparable to those of glyceryl guaiacolate and mephenesin-type compounds . The compound's therapeutic characteristics include a markedly lengthened duration of action compared to mephenesin and glyceryl guaiacolate-type drugs, which has been confirmed through animal studies and chemical measurements of human blood concentrations . The inclusion of an alkoxy group substituted in the ortho position on the phenoxy radical and the carbamate grouping in the same molecule contributes to the superiority of this compound . The carbamyl radical may also delay the metabolic oxidative inactivation of the compound in the human body .

Anti-Convulsant Agent

Pharmacological studies indicate that 3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate has utility as an anti-convulsive agent in electric shock (EST) and Metrazol shock therapy . Animal studies have demonstrated that this compound causes lasting depression of the pathways mediating the tonic extensor convulsions when electroshock stimuli are applied to the brain and shows significantly more potent and longer-lasting anti-electroshock activity than either mephenesin or mephenesin carbamate . It also exhibits an enduring anti-strychnine activity superior to both mephenesin and glyceryl guaiacolate-type compounds .

Pentylenetetrazole Antagonist

3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate is a potent pentylenetetrazole (Metrazole) antagonist . Animal studies indicate that it exerts an anti-pentylenetetrazole activity that exceeds that of mephenesin, glyceryl guaiacolate, or mephenesin carbamate, providing complete protection for mice and rats against otherwise fatal dosages of pentylenetetrazole .

Other Pharmacological Properties

In addition to its anti-convulsant properties, the compound exhibits a definite flaccid curare-like paralysis, with a greater margin of safety at an effective dosage level compared to curare drugs . It also exhibits mephenesin-like depressant activity, with animal studies showing a selective depressant action on multineuronal reflexes that is slower in onset and longer-lasting than that of mephenesin .

Hemolytic Activity

Studies comparing the hemolytic activity of 3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate to mephenesin and glyceryl guaiacolate compounds in animal and human blood indicate substantially less hemolytic activity than mephenesin-type drugs and slightly more than glyceryl guaiacolate-type agents .

Basic Information

3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate has a molecular weight of 257.24 g/mol and the molecular formula C11H15NO6 . Key identifiers include the CAS number 29541-95-5, and the UNII code 9P9G9DSF2I .

Mechanism of Action

The mechanism of action of 4-Hydroxymethocarbamol is thought to be similar to that of methocarbamol, involving central nervous system depression. It may act by blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal pathways, and prolonging the refractory period of muscle fibers. The hydroxyl group may influence its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Chemical Properties

The table below compares methocarbamol , chlorphenesin carbamate , and mephenesin carbamate , highlighting key structural and functional differences:

Property Methocarbamol Chlorphenesin Carbamate Mephenesin Carbamate
IUPAC Name 3-(2-Methoxyphenoxy)-1,2-propanediol 1-carbamate 3-(4-Chlorophenoxy)-1,2-propanediol 1-carbamate 3-(o-Tolyloxy)-1,2-propanediol 1-carbamate
CAS Number 532-03-6 5798-18-9 532-17-4
Molecular Formula C₁₁H₁₅NO₅ C₁₀H₁₂ClNO₄ C₁₁H₁₅NO₄
Substituent 2-Methoxyphenoxy 4-Chlorophenoxy o-Tolyloxy (2-methylphenoxy)
Therapeutic Use Skeletal muscle relaxant Muscle relaxant; Antifungal Muscle relaxant
Key Pharmacological Notes CNS depressant with sedative effects Dual action: muscle relaxation + antifungal activity Less selective; phased out due to toxicity

Pharmacological and Clinical Differences

Methocarbamol
  • Mechanism : Acts as a central nervous system (CNS) depressant, reducing polysynaptic reflex activity without directly affecting skeletal muscle .
  • Efficacy : Superior to mephenesin in preclinical models due to enhanced metabolic stability and reduced toxicity .
  • Clinical Use : Approved for acute musculoskeletal pain (e.g., Robaxin®) .
Chlorphenesin Carbamate
  • Unique Feature : Exhibits antifungal activity against dermatophytes (e.g., Trichophyton spp.), broadening its therapeutic scope .
  • Dosing : Requires higher initial doses (800 mg TID) compared to methocarbamol (1,500 mg QID) .
Mephenesin Carbamate
  • Structural Limitation : The o-tolyloxy group increases lipophilicity, contributing to adverse effects like hemolysis .

Biological Activity

3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate, commonly known as 4-hydroxymethocarbamol, is a derivative of methocarbamol, a centrally acting muscle relaxant. This compound has garnered attention for its potential biological activities, which include muscle relaxation, anti-inflammatory effects, and possible neuroprotective properties. This article reviews the biological activity of this compound based on diverse sources, including in vitro and in vivo studies.

  • Molecular Formula : C11_{11}H15_{15}N O6_6
  • Molecular Weight : 257.24 g/mol
  • CAS Number : 29541-95-5

The mechanism of action for 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate is hypothesized to involve:

  • Central Nervous System Depression : Similar to methocarbamol, it may block spinal polysynaptic reflexes and decrease nerve transmission in spinal pathways.
  • Muscle Fiber Refractory Period Prolongation : This action may lead to reduced muscle spasms and discomfort associated with acute musculoskeletal conditions.

Muscle Relaxation

Research indicates that 4-hydroxymethocarbamol retains the muscle-relaxing properties of its parent compound, methocarbamol. It has been shown to effectively reduce muscle spasms in various animal models. For instance:

  • A study demonstrated a significant reduction in muscle spasm frequency in rats treated with the compound compared to control groups.

Anti-inflammatory Effects

In addition to its muscle relaxant properties, the compound exhibits anti-inflammatory activity:

  • In Vitro Studies : Cell culture experiments have shown that 4-hydroxymethocarbamol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • In Vivo Studies : Animal studies reported a reduction in inflammation markers following administration of the compound in models of induced inflammation .

Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects:

  • A study indicated that it could protect neuronal cells from oxidative stress-induced apoptosis by enhancing the expression of antioxidant enzymes .

Case Studies and Research Findings

StudyFindingsReference
Muscle Spasm ReductionSignificant decrease in spasm frequency in rats treated with 4-hydroxymethocarbamol compared to controls.
Anti-inflammatory ActivityInhibition of TNF-alpha and IL-6 production in macrophages; reduced inflammation markers in vivo.
NeuroprotectionEnhanced expression of antioxidant enzymes protecting neuronal cells from oxidative stress.

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate using modern computational and experimental approaches?

Methodological Answer: Integrate quantum chemical calculations (e.g., reaction path searches) with information science to predict reaction pathways and narrow experimental parameters. For example, ICReDD’s approach employs computational screening to identify optimal conditions (e.g., solvent, catalyst, temperature) before experimental validation, reducing trial-and-error cycles. Feedback loops between experimental data and computational refinements enhance efficiency .

Q. What analytical methodologies are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is essential for assessing lipophilicity (via capacity factor kk) and purity. Supplement with nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and differential scanning calorimetry (DSC) for thermal stability analysis. These techniques collectively ensure comprehensive characterization .

Q. How should researchers design preliminary experiments to assess the compound’s stability under varying physicochemical conditions?

Methodological Answer: Use accelerated stability testing protocols: expose the compound to stressors (e.g., heat, humidity, pH extremes) and monitor degradation via HPLC or UV-Vis spectroscopy. Statistical Design of Experiments (DoE) methods, such as factorial designs, can systematically evaluate interactions between variables (e.g., temperature vs. pH) while minimizing experimental runs .

Advanced Research Questions

Q. How can statistical methods resolve contradictions in reported reactivity or stability data across independent studies?

Methodological Answer: Apply meta-analysis frameworks to identify confounding variables (e.g., solvent polarity, trace impurities). Cross-validate results using standardized protocols and replicate experiments under controlled conditions. Computational models (e.g., density functional theory) can reconcile discrepancies by simulating reaction mechanisms or degradation pathways .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in drug discovery contexts?

Methodological Answer: Combine synthetic modification (e.g., varying substituents on the methoxyphenoxy group) with in vitro bioassays. Use multivariate regression analysis to correlate structural descriptors (e.g., log kk from HPLC) with biological activity. Advanced SAR models benefit from machine learning algorithms trained on experimental datasets .

Q. How can multi-scale modeling improve predictions of the compound’s physicochemical properties and reaction behavior?

Methodological Answer: Integrate quantum mechanics (QM) for electron-level insights (e.g., bond dissociation energies) with molecular dynamics (MD) simulations to predict bulk behavior (e.g., solubility, diffusion coefficients). Tools like Gaussian (QM) and GROMACS (MD) enable cross-scale validation, supported by reactor design principles from chemical engineering frameworks .

Q. What advanced separation technologies are suitable for isolating enantiomers or byproducts during synthesis?

Methodological Answer: Chiral chromatography (e.g., using polysaccharide-based columns) or capillary electrophoresis can resolve enantiomers. For complex mixtures, hyphenated techniques like LC-MS or GC-MS enhance specificity. Membrane-based separation (e.g., nanofiltration) may also isolate intermediates while minimizing solvent waste .

Methodological Notes

  • Data Contradiction Analysis: Always contextualize discrepancies by comparing experimental conditions (e.g., reagent purity, atmospheric controls) and computational assumptions (e.g., solvent models in simulations) .
  • Experimental Replicability: Document metadata rigorously (e.g., humidity, equipment calibration) to ensure reproducibility, aligning with ICReDD’s data circulation framework .

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